REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][NH2:5])[CH3:2].[C:10]1(=[O:15])[O:14][CH2:13][CH2:12][CH2:11]1>>[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][NH:5][C:13](=[O:14])[CH2:12][CH2:11][CH2:10][OH:15])[CH3:2]
|
Name
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|
Quantity
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12.9 g
|
Type
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reactant
|
Smiles
|
C(C)C(CN)CCCC
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCO1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The product upon cooling to room temperature
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C(CNC(CCCO)=O)CCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |